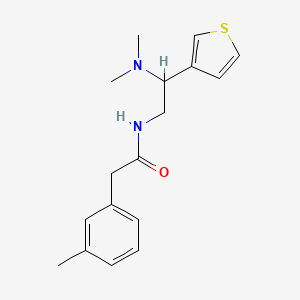

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-13-5-4-6-14(9-13)10-17(20)18-11-16(19(2)3)15-7-8-21-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIYHVKMCKZPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, with the CAS number 946271-32-5, is a compound that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, biological effects, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₇H₂₂N₂OS

- Molecular Weight : 302.4 g/mol

- Structure : The compound features a dimethylamino group, a thiophene ring, and an m-tolyl acetamide moiety.

Synthesis

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. The general steps include:

- Formation of the Dimethylamino Thiophene Derivative : This involves the reaction of thiophene with dimethylamine.

- Acetamide Formation : The resultant compound is then reacted with m-tolyl acetic acid to form the final amide product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to diverse pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide exhibit significant antitumor properties. For instance:

- Cell Lines Tested : Various cancer cell lines, including U-373 MG glioblastoma cells.

- Concentration Range : Effective concentrations ranged from 30 µM to 100 µM.

- Results : Compounds showed enhanced cell growth inhibition and apoptosis induction compared to controls, suggesting potential as anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been observed to enhance the expression of proteins linked to neuronal survival and function.

Case Studies and Research Findings

-

Study on Progranulin Expression : A study demonstrated that certain analogs increased progranulin protein levels in neuronal cells significantly, indicating a potential role in neuroprotection .

Compound Concentration (µM) Progranulin Expression Increase Analog A 30 4-fold Analog B 100 7-fold -

Antitumor Efficacy in NSCLC : Another study highlighted its effectiveness against non-small cell lung cancer (NSCLC), where compounds were shown to inhibit key signaling pathways involved in tumor growth .

Compound IC50 (µM) Target Compound 1 8.1 c-MET Compound 2 0.060 SMO

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound (C₁₇H₂₂N₂OS, MW 302.4 g/mol) comprises three key subunits (Fig. 1):

- 2-(m-Tolyl)acetyl group : A meta-methyl-substituted phenyl ring connected to an acetyl unit.

- Dimethylaminoethyl-thiophene moiety : A thiophen-3-yl group bonded to a dimethylaminoethyl chain.

- Acetamide linker : Connects the aromatic and heterocyclic subunits via a –NH–C(=O)– group.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections (Fig. 2):

- Disconnection A : Cleavage of the acetamide bond yields 2-(m-tolyl)acetic acid and 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

- Disconnection B : Functional group interconversion (FGI) of pre-assembled intermediates, such as imine reduction or nucleophilic acyl substitution.

Synthetic Strategies and Methodologies

Coupling of Preformed Amine and Acid Intermediates

Synthesis of 2-(m-Tolyl)acetic Acid

Friedel-Crafts Acylation :

- Procedure : Reaction of toluene with chloroacetyl chloride in the presence of AlCl₃ yields 2-(m-tolyl)acetyl chloride, followed by hydrolysis to the carboxylic acid.

- Conditions : 0°C to room temperature, 12 h, dichloromethane solvent.

- Yield : ~65% after recrystallization (petroleum ether/ethyl acetate).

Grignard Reaction :

- Procedure : m-Tolylmagnesium bromide reacts with CO₂ to form 2-(m-tolyl)acetic acid after acidic workup.

- Conditions : Dry THF, −78°C, 2 h.

- Yield : 70–75%.

Synthesis of 2-(Dimethylamino)-2-(Thiophen-3-yl)ethylamine

Reductive Amination :

- Procedure : Thiophen-3-ylacetaldehyde reacts with dimethylamine in the presence of NaBH₃CN.

- Conditions : MeOH, 0°C to RT, 6 h.

- Yield : 58%.

Nucleophilic Substitution :

- Procedure : 2-Bromo-1-(thiophen-3-yl)ethylamine undergoes displacement with dimethylamine.

- Conditions : DMF, 80°C, 12 h.

- Yield : 62%.

Amide Bond Formation

Coupling Reagents :

- (o-CF₃PhO)₃P-Mediated Coupling :

HATU/DIPEA Activation :

Reaction Optimization and Mechanistic Insights

Characterization and Analytical Data

Spectroscopic Analysis

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| (o-CF₃PhO)₃P Coupling | High yield (85%), mild conditions | Requires specialized reagent |

| HATU Activation | Rapid (4 h), scalable | Costly reagents |

| CuCl/I₂ Catalysis | One-pot, avoids coupling reagents | Moderate yield (72%) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling a thiophene-containing amine (e.g., 3-thiopheneacetic acid derivatives) with an acyl chloride under basic conditions. For example, in analogous syntheses, 2,6-dimethylaniline reacted with 2-thienylacetyl chloride in tetrahydrofuran at room temperature, yielding 90% after recrystallization . Adjusting solvents (e.g., dichloromethane vs. THF) and bases (triethylamine vs. NaHCO₃) can optimize purity and yield. Post-reaction purification via column chromatography or recrystallization (e.g., ethanol/acetone mixtures) is critical for isolating the acetamide .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- FT-IR : Look for C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1530 cm⁻¹) to confirm the acetamide backbone .

- NMR : In -NMR, the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and thiophene protons (δ ~6.8–7.4 ppm) are diagnostic. -NMR should show the carbonyl carbon at δ ~167–170 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z ~357 for C₁₇H₂₀N₂OS) and fragmentation patterns to validate substituents .

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction can reveal torsional angles (e.g., thiophene vs. phenyl ring dihedral angles ~70–80°) and hydrogen-bonding networks (e.g., N–H⋯N or N–H⋯O interactions forming C(4) synthons). Such data clarify steric effects and stability, as seen in structurally similar acetamides .

Advanced Research Questions

Q. What experimental design strategies can optimize the compound’s Rho kinase inhibitory activity for ocular therapeutics?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., m-tolyl vs. isoquinolinyl) and assess IC₅₀ values using kinase inhibition assays. Patent data suggests rac-(2R)-2-(dimethylamino)-N-(1-oxo-isoquinolin-6-yl) derivatives (verosudil) show potent activity .

- Formulation Studies : Evaluate solubility enhancers (e.g., cyclodextrins) and stability in ophthalmic formulations (e.g., pH 7.4 buffers with benzalkonium chloride) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?

- Methodology :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., demethylation or oxidation products) that may alter efficacy.

- Pharmacokinetic Modeling : Compare plasma/tissue concentrations with in vitro IC₅₀ values to assess bioavailability gaps. Adjust dosing regimens or prodrug strategies accordingly .

Q. What computational methods are effective in predicting binding modes with Rho kinase, and how can these guide mutagenesis studies?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket. Key residues (e.g., Lys121, Glu154) may form hydrogen bonds with the acetamide and thiophene groups.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon site-directed mutagenesis (e.g., Ala scanning of predicted contact residues) .

Q. How do impurities or stereochemical variations impact pharmacological profiles, and what analytical workflows ensure batch consistency?

- Methodology :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (heptane/ethanol gradients).

- Stability-Indicating Assays : Stress testing (heat/humidity/light) with UPLC-PDA detects degradation products (e.g., hydrolysis of the acetamide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.